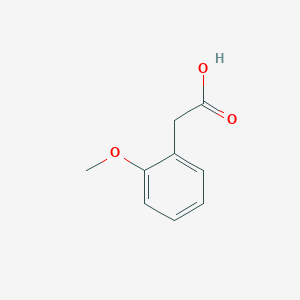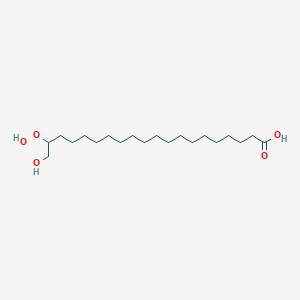
19-Hydroperoxy-20-hydroxyarachidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-Hydroperoxy-20-hydroxyarachidic acid (19-Hp-20-HETE) is a bioactive lipid molecule that belongs to the family of arachidonic acid metabolites. It is formed by the action of lipoxygenase on arachidonic acid, which is a polyunsaturated fatty acid. 19-Hp-20-HETE has been found to possess a wide range of biological activities, including anti-inflammatory, anti-angiogenic, and anti-tumor effects.
Mecanismo De Acción
The mechanism of action of 19-Hp-20-HETE is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. It has also been shown to inhibit the activity of hypoxia-inducible factor-1 alpha (HIF-1α), a transcription factor that plays a key role in the regulation of angiogenesis. Additionally, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a key role in the degradation of extracellular matrix proteins.
Efectos Bioquímicos Y Fisiológicos
19-Hp-20-HETE has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. Additionally, it has been shown to regulate blood pressure and renal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying 19-Hp-20-HETE in lab experiments is that it is a bioactive lipid molecule that can be synthesized in vitro. This allows for the production of large quantities of the molecule for use in experiments. Additionally, its potential therapeutic applications make it an attractive target for drug development. However, one limitation of studying 19-Hp-20-HETE is that its synthesis is a complex process that involves several enzymatic reactions. This can make it difficult to produce the molecule in large quantities.
Direcciones Futuras
There are several future directions for the study of 19-Hp-20-HETE. One direction is the development of drugs that target the molecule for the treatment of various diseases, including cancer, cardiovascular disease, and inflammatory disorders. Another direction is the elucidation of the details of the molecule's synthesis, which could lead to a better understanding of its biological activities. Additionally, further research is needed to fully understand the molecule's mechanism of action and its role in the regulation of blood pressure and renal function.
Métodos De Síntesis
19-Hp-20-HETE can be synthesized by the action of lipoxygenase on arachidonic acid. Lipoxygenase is an enzyme that catalyzes the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to form bioactive lipid molecules. The synthesis of 19-Hp-20-HETE is a complex process that involves several enzymatic reactions. The exact mechanism of its synthesis is not fully understood, and further research is needed to elucidate the details of this process.
Aplicaciones Científicas De Investigación
19-Hp-20-HETE has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-angiogenic, and anti-tumor effects. It has also been shown to have a role in the regulation of blood pressure and renal function. 19-Hp-20-HETE has been studied in various disease models, including cancer, cardiovascular disease, and inflammatory disorders. Its potential therapeutic applications make it an attractive target for drug development.
Propiedades
Número CAS |
143304-82-9 |
|---|---|
Nombre del producto |
19-Hydroperoxy-20-hydroxyarachidic acid |
Fórmula molecular |
C20H40O5 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
19-hydroperoxy-20-hydroxyicosanoic acid |
InChI |
InChI=1S/C20H40O5/c21-18-19(25-24)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-20(22)23/h19,21,24H,1-18H2,(H,22,23) |
Clave InChI |
CJVPAQARMOWPLF-UHFFFAOYSA-N |
SMILES |
C(CCCCCCCCC(CO)OO)CCCCCCCCC(=O)O |
SMILES canónico |
C(CCCCCCCCC(CO)OO)CCCCCCCCC(=O)O |
Sinónimos |
19-HOO-20-OHAA 19-hydroperoxy-20-hydroxyarachidic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



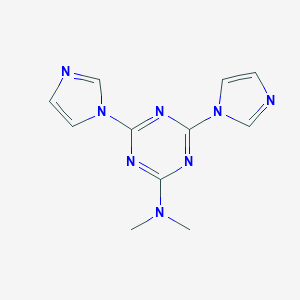
![3,4-Bis[(oxan-2-yl)oxy]benzaldehyde](/img/structure/B139627.png)
![1-[Methyl(prop-2-enyl)amino]propan-2-one](/img/structure/B139629.png)
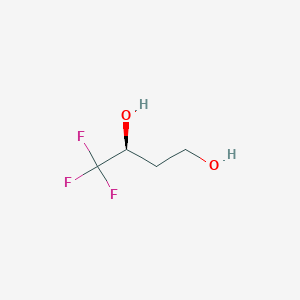
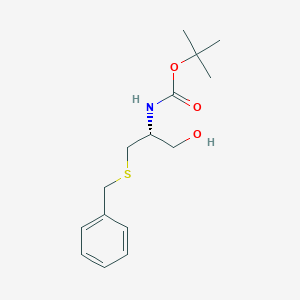
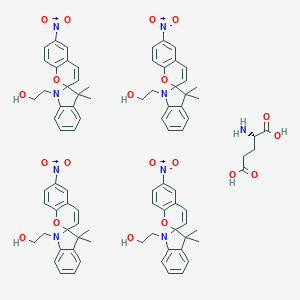
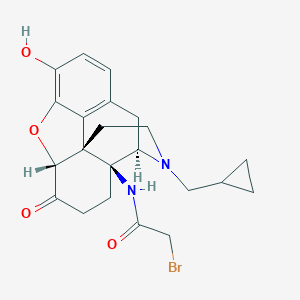
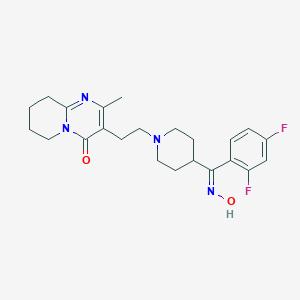
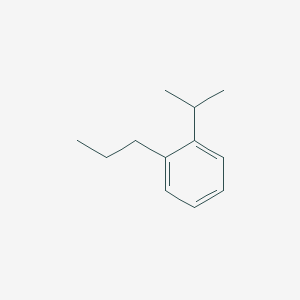
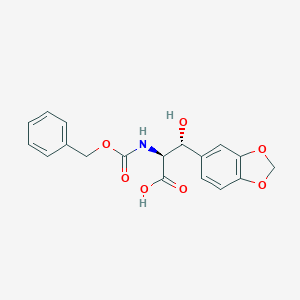
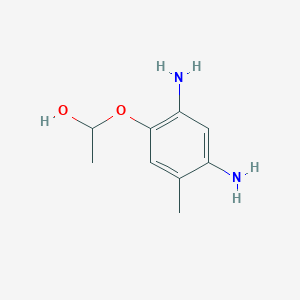
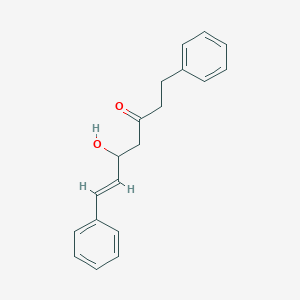
![Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI)](/img/structure/B139650.png)
